molecular formula C19H28N4O5 B6484392 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 877641-27-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No.: B6484392
CAS No.: 877641-27-5
M. Wt: 392.4 g/mol
InChI Key: BDMOOJDXYLVWOJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain several functional groups, including a piperazine ring, an amide group, and a pyrrolidinone ring. The presence of these groups suggests that the compound could have interesting biological activity, but without specific research, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or aminolysis reactions, while the piperazine ring could be alkylated. The pyrrolidinone ring might also undergo reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity. It could potentially interact with various enzymes or receptors due to its complex structure .

Safety and Hazards

Without specific toxicity data, it’s hard to say for sure, but as with any chemical compound, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity under various conditions .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-27-16-4-3-15(12-17(16)28-2)23-13-14(11-18(23)25)20-19(26)22-7-5-21(6-8-22)9-10-24/h3-4,12,14,24H,5-11,13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOOJDXYLVWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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